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For Researchers, Scientists, and Drug Development Professionals

Polysarcosine (pSar) lipids are emerging as a compelling alternative to polyethylene glycol

(PEG) lipids in the realm of drug delivery, particularly for lipid nanoparticle (LNP) formulations.

Their inherent hydrophilicity, biocompatibility, and "stealth" properties offer significant

advantages for therapeutic applications, including mRNA vaccines and gene therapies. This

technical guide provides a comprehensive overview of the hydrophilicity of pSar lipids, detailing

the quantitative data that underpins their performance, the experimental protocols used for their

characterization, and the logical frameworks for understanding their structure-function

relationships.

Understanding the Hydrophilicity of pSar Lipids
Polysarcosine is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid

sarcosine (N-methylated glycine).[1] When conjugated to a lipid anchor, the resulting pSar-lipid

is an amphiphilic molecule that can be incorporated into lipid-based drug delivery systems.[2]

The pSar chain forms a protective hydrophilic corona around the nanoparticle, which is crucial

for its stability and in vivo performance.[1]

The key advantages of the hydrophilicity of pSar lipids include:

Enhanced Stability: The hydrophilic pSar chains create a steric barrier that prevents

nanoparticle aggregation and reduces non-specific interactions with proteins in the

bloodstream.[3]
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"Stealth" Properties: Similar to PEG, the hydrophilic shell minimizes opsonization and

subsequent clearance by the mononuclear phagocyte system, prolonging circulation time.[1]

Reduced Immunogenicity: pSar is considered less immunogenic than PEG, which can elicit

anti-PEG antibodies leading to accelerated blood clearance (ABC) of the drug carrier.[1]

Biocompatibility and Biodegradability: As a polypeptide, pSar is biodegradable, which can

improve the safety profile of the delivery system.[1]

Quantitative Data on pSar Lipid Hydrophilicity
The hydrophilicity of pSar lipids can be quantified through various physicochemical parameters,

such as the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC).

These values are critical for formulation development, as they influence the stability and

performance of the final drug product.

Hydrophile-Lipophile Balance (HLB) and Critical Micelle
Concentration (CMC) of pSar Lipids
The HLB value is an indicator of the degree of hydrophilicity or lipophilicity of a surfactant, with

higher values indicating greater hydrophilicity. The CMC is the concentration at which

surfactant molecules self-assemble into micelles in an aqueous solution. A lower CMC value

indicates a greater tendency for micelle formation and higher stability.

The following table summarizes the calculated HLB values and measured CMC for a series of

pSar lipids with varying pSar chain lengths and lipid anchors.
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pSar Lipid
Degree of
Polymerizat
ion (pSar)

Lipid
Anchor

Calculated
HLB

Measured
CMC (mg/L)

Reference

C18PSar12 12 C18 16.0 27 [4]

C18PSar15 15 C18 16.7 35 [4]

C18PSar25 25 C18 17.9 60 [4]

C18PSar50 50 C18 18.9 150 [4]

C18PSar117 117 C18 19.5 1181 [4]

C14PSar11 11 C14 17.2 >1500 [4]

VE-pSar14 14 Vitamin E 13.56 5.63 (µg/mL) [5]

VE-pSar25 25 Vitamin E 15.55 0.28 (µg/mL) [5]

VE-pSar28 28 Vitamin E 15.90 0.35 (µg/mL) [5]

Data from multiple sources has been compiled for a comprehensive overview.

Physicochemical Properties of pSar-based Lipid
Nanoparticles (LNPs)
The incorporation of pSar lipids into LNPs significantly influences their physicochemical

properties, such as particle size, polydispersity index (PDI), and zeta potential. These

parameters are critical for the efficacy and safety of the LNP formulation.

The table below presents a comparison of the physicochemical properties of LNPs formulated

with different pSar lipids and PEG lipids.
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LNP
Formulati
on

Polymer-
Lipid

Size (nm) PDI
Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Referenc
e

ALC-0315

based

C14-

pSar25
~120 ~0.15 ~ -5 ~85 [6]

ALC-0315

based

DMG-

pSar25
~100 ~0.12 ~ -8 ~90 [6]

ALC-0315

based

DOPE-

pSar25
~80 ~0.10 ~ -7 ~70 [6]

SM-102

based

C14-

pSar25
~110 ~0.14 ~ -6 ~90 [6]

SM-102

based

DMG-

pSar25
~90 ~0.11 ~ -9 ~95 [6]

SM-102

based

DOPE-

pSar25
~75 ~0.10 ~ -8 ~80 [6]

ALC-0315

based

ALC-0159

(PEG)
~80 ~0.10 ~ -2 ~95 [6]

SM-102

based

DMG-

PEG2000
~70 ~0.09 ~ -3 ~98 [6]

This table summarizes representative data from the literature to illustrate the trends.

Experimental Protocols
This section provides detailed methodologies for the synthesis of pSar lipids and the

characterization of their hydrophilicity and their performance in LNPs.

Synthesis of pSar Lipids via Ring-Opening
Polymerization (ROP) of Sarcosine N-Carboxyanhydride
(NCA)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/publication/379258630_Engineering_LNPs_with_polysarcosine_lipids_for_mRNA_delivery
https://www.researchgate.net/publication/379258630_Engineering_LNPs_with_polysarcosine_lipids_for_mRNA_delivery
https://www.researchgate.net/publication/379258630_Engineering_LNPs_with_polysarcosine_lipids_for_mRNA_delivery
https://www.researchgate.net/publication/379258630_Engineering_LNPs_with_polysarcosine_lipids_for_mRNA_delivery
https://www.researchgate.net/publication/379258630_Engineering_LNPs_with_polysarcosine_lipids_for_mRNA_delivery
https://www.researchgate.net/publication/379258630_Engineering_LNPs_with_polysarcosine_lipids_for_mRNA_delivery
https://www.researchgate.net/publication/379258630_Engineering_LNPs_with_polysarcosine_lipids_for_mRNA_delivery
https://www.researchgate.net/publication/379258630_Engineering_LNPs_with_polysarcosine_lipids_for_mRNA_delivery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of pSar lipids is typically achieved through the controlled living ring-opening

polymerization of sarcosine N-carboxyanhydride (Sar-NCA), initiated by a lipid-amine.

Materials:

Sarcosine N-carboxyanhydride (Sar-NCA)

Lipid-amine initiator (e.g., DSPE-NH2, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-

amine)

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))

Precipitation solvent (e.g., cold diethyl ether)

Procedure:

Initiator Dissolution: Dissolve the lipid-amine initiator in the anhydrous solvent in a flame-

dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

Monomer Addition: Add the Sar-NCA monomer to the initiator solution. The molar ratio of

monomer to initiator will determine the degree of polymerization of the pSar chain.

Polymerization: Stir the reaction mixture at room temperature or a slightly elevated

temperature (e.g., 40°C) for a specified time (typically several hours to days), monitoring the

consumption of the NCA monomer by FT-IR spectroscopy (disappearance of the NCA

anhydride peaks at ~1850 and 1770 cm⁻¹).[7]

Precipitation: Once the polymerization is complete, precipitate the pSar-lipid by adding the

reaction mixture dropwise to a cold, non-polar solvent like diethyl ether.

Purification: Collect the precipitate by centrifugation or filtration and wash it multiple times

with the precipitation solvent to remove unreacted monomer and initiator.

Drying: Dry the purified pSar-lipid under vacuum to obtain the final product.

Characterization: Confirm the structure and purity of the synthesized pSar-lipid using ¹H

NMR spectroscopy and determine the molecular weight and dispersity by gel permeation

chromatography (GPC).
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Determination of Critical Micelle Concentration (CMC) by
Surface Tension Measurement
The surface tension method is a common and reliable technique for determining the CMC of

amphiphilic molecules like pSar lipids.

Equipment:

Tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate)

Precision balance

Volumetric flasks and pipettes

Procedure:

Stock Solution Preparation: Prepare a concentrated stock solution of the pSar lipid in

deionized water, with a concentration well above the expected CMC.

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of

concentrations, both below and above the anticipated CMC.

Surface Tension Measurement: Measure the surface tension of each dilution at a constant

temperature. Ensure the tensiometer is properly calibrated and cleaned before each

measurement.

Data Plotting: Plot the surface tension as a function of the logarithm of the pSar lipid

concentration.

CMC Determination: The resulting plot will show a region where the surface tension

decreases linearly with the log of the concentration, followed by a plateau where the surface

tension remains relatively constant. The CMC is the concentration at the intersection of these

two linear regions.[1]

Formulation and Characterization of pSar-LNPs
3.3.1. LNP Formulation by Microfluidic Mixing
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Lipid Stock Solution: Prepare a stock solution of the lipids (ionizable lipid, helper lipid,

cholesterol, and pSar-lipid) in a water-miscible organic solvent (e.g., ethanol) at the desired

molar ratios.

Aqueous Buffer: Prepare an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the

mRNA cargo.

Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the

lipid solution with the aqueous mRNA solution at a controlled flow rate ratio.

Dialysis/Purification: Dialyze the resulting LNP suspension against a neutral buffer (e.g.,

PBS, pH 7.4) to remove the organic solvent and unencapsulated mRNA.

3.3.2. Characterization of LNP Size and Zeta Potential by Dynamic Light Scattering (DLS)

Sample Preparation: Dilute the purified LNP suspension in the appropriate buffer to a

suitable concentration for DLS analysis.

DLS Measurement: Measure the hydrodynamic diameter (size) and polydispersity index

(PDI) of the LNPs using a DLS instrument. The instrument analyzes the fluctuations in

scattered light intensity caused by the Brownian motion of the nanoparticles.

Zeta Potential Measurement: Measure the zeta potential of the LNPs using the same

instrument, which applies an electric field and measures the particle velocity to determine the

surface charge.

3.3.3. Characterization of LNP Structure by Small-Angle X-ray Scattering (SAXS)

Sample Preparation: Place the concentrated LNP suspension in a quartz capillary.

SAXS Data Acquisition: Expose the sample to a collimated X-ray beam and collect the

scattered X-rays on a 2D detector.

Data Analysis: Analyze the scattering pattern to obtain information about the size, shape,

and internal structure of the LNPs, such as the presence of a lipid core and the thickness of

the hydrophilic shell.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12113147/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental

workflows and logical relationships in the study of pSar lipid hydrophilicity.
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Caption: Experimental workflow for pSar-lipid synthesis and characterization.
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Caption: Relationship between pSar-lipid structure and LNP properties.
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Caption: Cellular uptake pathways of pSar-LNPs versus PEG-LNPs.

Conclusion
The hydrophilicity of pSar lipids is a key determinant of their successful application in advanced

drug delivery systems. As a biocompatible, biodegradable, and low-immunogenicity alternative

to PEG, pSar offers significant potential for the development of safer and more effective

nanomedicines. The quantitative data and experimental protocols presented in this guide

provide a solid foundation for researchers and drug development professionals to explore and

optimize pSar-lipid-based formulations for a wide range of therapeutic applications. A thorough

understanding of the structure-property relationships will continue to drive innovation in this

exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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